1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine hydrochloride
Overview
Description
1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine hydrochloride is a chemical compound with the molecular formula C18H22N2O·HCl It is a piperazine derivative, characterized by the presence of a piperazine ring substituted with a 3-[(4-methylphenyl)methoxy]phenyl group
Preparation Methods
The synthesis of 1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenol and 3-bromophenylpiperazine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate.
Synthetic Route: The synthetic route generally includes the following steps
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study receptor interactions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine hydrochloride can be compared with other similar compounds, such as:
1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride: This compound has a similar structure but with a chlorine atom instead of a methyl group, leading to different chemical and biological properties.
1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride:
1-{3-[(4-Methoxyphenyl)methoxy]phenyl}piperazine hydrochloride: The methoxy group substitution can influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
1-[3-[(4-methylphenyl)methoxy]phenyl]piperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.ClH/c1-15-5-7-16(8-6-15)14-21-18-4-2-3-17(13-18)20-11-9-19-10-12-20;/h2-8,13,19H,9-12,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXGYKQZTLEBCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)N3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.